molecular formula C10H10F2O3 B1412998 Methyl 2,3-difluoro-5-methoxyphenylacetate CAS No. 1806331-02-1

Methyl 2,3-difluoro-5-methoxyphenylacetate

Cat. No.: B1412998
CAS No.: 1806331-02-1
M. Wt: 216.18 g/mol
InChI Key: FLOZLHOYHSTVNX-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-methoxyphenylacetate is a chemical compound with the molecular formula C10H10F2O3. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-5-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-5-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2,3-difluoro-5-methoxybenzoic acid.

    Reduction: Formation of 2,3-difluoro-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-difluoro-5-methoxyphenylacetate is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-5-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-difluoro-4-methoxyphenylacetate
  • Methyl 2,3-difluoro-5-ethoxyphenylacetate
  • Methyl 2,3-difluoro-5-hydroxyphenylacetate

Uniqueness

Methyl 2,3-difluoro-5-methoxyphenylacetate is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic distribution, which can significantly impact its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-(2,3-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-7-3-6(4-9(13)15-2)10(12)8(11)5-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZLHOYHSTVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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